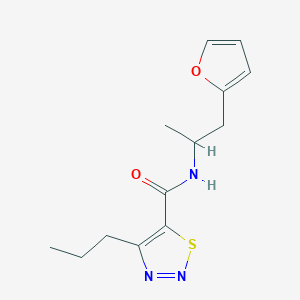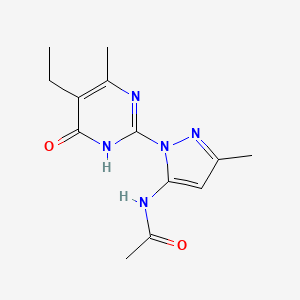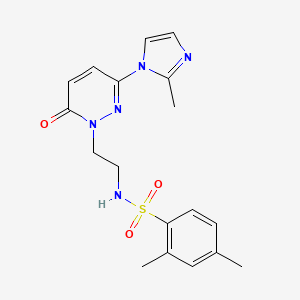![molecular formula C22H19ClN4O2 B2704959 N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-87-7](/img/new.no-structure.jpg)
N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes : A study explored the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity. This research underscores the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could be relevant for pharmaceutical applications aimed at mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Activity
Synthesis of Novel Acetamides with Anti-inflammatory Activity : Another study focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-[5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl] acetamides, which showed significant anti-inflammatory activity. This indicates the potential use of similar compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Nonlinear Optical Properties
Nonlinear Optical Properties of Acetamide Derivatives : Research into the nonlinear optical properties of acetamide derivatives, including their applications in photonic devices, suggests the potential of pyrazole-acetamide compounds in the field of materials science for the development of optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Antipsychotic Potential
Potential Antipsychotic Agents : A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with acetamide structures, demonstrated an antipsychotic-like profile without interacting with dopamine receptors, indicating potential applications in developing new antipsychotic medications (Wise et al., 1987).
Eigenschaften
CAS-Nummer |
941963-87-7 |
|---|---|
Molekularformel |
C22H19ClN4O2 |
Molekulargewicht |
406.87 |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-6-17(7-3-15)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-8-18(23)9-5-16/h2-12H,13-14H2,1H3,(H,24,28) |
InChI-Schlüssel |
NINDMLKOXOSRLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
![3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2704883.png)



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)


![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

methanone](/img/structure/B2704899.png)
